molecular formula C6H6F2O2 B6612408 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid CAS No. 1803582-18-4

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6612408
CAS No.: 1803582-18-4
M. Wt: 148.11 g/mol
InChI Key: PTHYUDCNVGPMKB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₆H₆F₂O₂. This compound features a cyclopropane ring substituted with a difluoroethenyl group and a carboxylic acid group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the difluoroethenyl group and subsequent carboxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoroethenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Addition: The double bond in the difluoroethenyl group can undergo addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoroethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and alteration of cellular signaling cascades .

Comparison with Similar Compounds

1-(2,2-Difluoroethenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)cyclopropane-1-carboxylic acid: This compound lacks the double bond in the difluoroethenyl group, resulting in different reactivity and applications.

    Cyclopropane-1-carboxylic acid:

    1-(2-Fluoroethenyl)cyclopropane-1-carboxylic acid: The presence of only one fluorine atom changes its reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its combination of the difluoroethenyl group and the cyclopropane ring, providing a distinct set of chemical and biological properties .

Properties

IUPAC Name

1-(2,2-difluoroethenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O2/c7-4(8)3-6(1-2-6)5(9)10/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHYUDCNVGPMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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